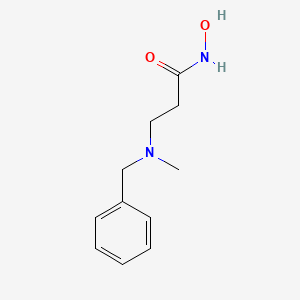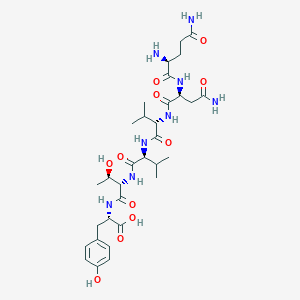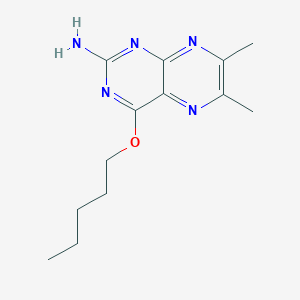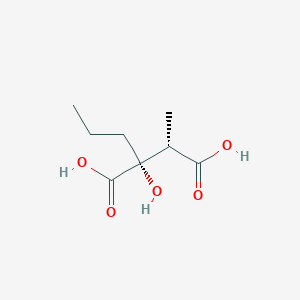
Ruthenium--sulfanylidenetungsten (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium–sulfanylidenetungsten (1/1) is a coordination compound that features a unique combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.
科学研究应用
Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.
Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.
作用机制
The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.
相似化合物的比较
Similar Compounds
Ruthenium-based complexes: These include compounds such as ruthenium(II) polypyridyl complexes and ruthenium(III) arene complexes, which have similar catalytic and biological properties.
Tungsten-based complexes: These include tungsten carbonyl complexes and tungsten oxo-complexes, which are used in catalysis and materials science.
Uniqueness
Ruthenium–sulfanylidenetungsten (1/1) is unique due to its combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand. This unique structure imparts distinct electronic and catalytic properties, making it a versatile compound for various applications.
属性
CAS 编号 |
924885-08-5 |
|---|---|
分子式 |
RuSW |
分子量 |
317.0 g/mol |
IUPAC 名称 |
ruthenium;sulfanylidenetungsten |
InChI |
InChI=1S/Ru.S.W |
InChI 键 |
XTOCTSWQQANPKQ-UHFFFAOYSA-N |
规范 SMILES |
S=[W].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)


![4-[2-(Anthracen-9-YL)ethenyl]-2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole](/img/structure/B14190735.png)

![4,5-Dichloro-2-{[4-(methanesulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14190746.png)
dimethyl-](/img/structure/B14190750.png)
